3-(2,4-Dimethylphenoxy)oxolan-2-one
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Overview
Description
3-(2,4-Dimethylphenoxy)oxolan-2-one is an organic compound with the molecular formula C12H14O3. It is a derivative of oxolan-2-one, featuring a 2,4-dimethylphenoxy group attached to the oxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenoxy)oxolan-2-one typically involves the reaction of 2,4-dimethylphenol with oxalyl chloride to form 2,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethylene oxide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenoxy)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated oxolan derivatives.
Substitution: Halogenated or alkylated phenoxy derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenoxy)oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenoxy)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the oxolan ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenoxy)oxolan-2-one
- 3-(2,4-Dimethylphenoxy)tetrahydrofuran
- 3-(2,4-Dimethylphenoxy)butanol
Uniqueness
This compound stands out due to its unique combination of the oxolan ring and the 2,4-dimethylphenoxy group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
6307-24-0 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2,4-dimethylphenoxy)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)15-11-5-6-14-12(11)13/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
IONUEXFKWVZMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCOC2=O)C |
Origin of Product |
United States |
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